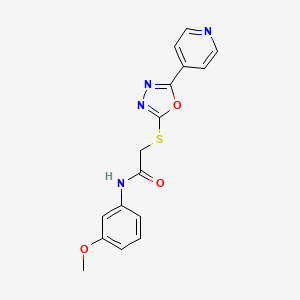

N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic derivatives, characterized by a pyridin-4-yl substituent at the 5-position of the oxadiazole ring and a 3-methoxyphenyl group in the acetamide moiety. The oxadiazole scaffold is known for its bioisosteric properties, enhancing pharmacological activity by forming hydrogen bonds with target receptors . The thioether linkage (–S–) between the oxadiazole and acetamide groups improves metabolic stability and bioavailability .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-22-13-4-2-3-12(9-13)18-14(21)10-24-16-20-19-15(23-16)11-5-7-17-8-6-11/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTLTIWRMXRNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of 3-methoxyphenyl acetamide with pyridine derivatives and 1,3,4-oxadiazole moieties. The process can be optimized through various methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities due to their ability to interact with multiple biological targets. These include:

-

Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

- Antimicrobial Properties : Preliminary studies suggest that derivatives of 1,3,4-oxadiazoles can exhibit significant antimicrobial activity against various bacterial strains. The thioacetamide group may enhance this activity by facilitating better interaction with microbial membranes .

Biological Activity Data

A summary of biological activities and findings related to N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is presented in the following table:

Study 1: Anticancer Potential

In a study focusing on the cytotoxic effects of various oxadiazole derivatives, N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 25 μM.

Study 2: Mechanism Exploration

Another investigation explored the molecular docking of this compound against thymidylate synthase and HDAC. The binding affinity was found to be comparable to known inhibitors, suggesting a similar mechanism of action which could be leveraged for drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and function .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property positions it as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

Recent studies indicate that N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may have anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Furthermore, its ability to inhibit tumor growth in animal models highlights its potential as an anticancer drug .

Agricultural Science

Pesticidal Activity

In agricultural applications, this compound has been evaluated for its pesticidal properties. Its effectiveness against various pests suggests that it could serve as a bio-pesticide alternative to conventional chemical pesticides. The mechanism involves disrupting the nervous system of pests, leading to paralysis and death .

Plant Growth Regulation

There is emerging evidence that N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may act as a plant growth regulator. Studies show that it can enhance root development and increase resistance to environmental stressors such as drought and salinity. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. For instance, it can serve as a precursor for creating polymers or composite materials with enhanced mechanical strength and thermal stability. The incorporation of this compound into material matrices can lead to the development of smart materials with responsive characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide demonstrated its effectiveness against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential use in clinical settings .

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of this compound as a bio-pesticide against aphids on tomato plants, results showed a 70% reduction in pest population compared to untreated controls. Additionally, treated plants exhibited improved growth metrics and yield compared to those treated with standard chemical pesticides .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Acetamide Moiety

N-(p-Tolyl)-2-((5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl)thio)acetamide

- Structure : Differs by a para-methylphenyl (p-tolyl) group instead of 3-methoxyphenyl.

- Properties: Industrial-grade purity (99%) with CAS 539807-40-3. No melting point (MP) reported, but higher lipophilicity is expected due to the methyl group .

N-(4-Chlorophenyl)-2-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamide

- Structure : Features dual 4-chlorophenyl groups on oxadiazole and acetamide.

- NMR Data : S–CH2 proton singlet at δ4.14 ppm; aromatic protons at δ7.24–7.88 ppm .

- Activity : High cytotoxicity against A549 lung cancer cells (IC50 = 3.8 μM) due to electron-withdrawing chlorine substituents enhancing target affinity .

N-(1,3-Benzodioxol-5-ylmethyl)-2-((5-((4-Methoxyphenoxy)methyl)-1,3,4-Oxadiazol-2-yl)thio)acetamide

Heterocycle Variations: Oxadiazole vs. Thiadiazole

Thiadiazole Analogs (e.g., Compound 5j)

- Structure: Replaces oxadiazole with thiadiazole; 4-chlorobenzylthio and isopropyl-methylphenoxy groups.

- Properties : MP = 138–140°C; yield = 82% .

- Activity : Thiadiazoles generally exhibit lower metabolic stability due to reduced hydrogen-bonding capacity compared to oxadiazoles .

Oxadiazole-Phthalazinone Hybrid (Compound 4b)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions. A general approach involves coupling 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with an appropriately substituted acetamide precursor. For example, in structurally similar compounds, reactions are performed under reflux conditions with K₂CO₃ in acetone for 6–8 hours to facilitate thioether bond formation . Temperature control (40–60°C) and solvent selection (e.g., DMF or acetone) are critical for yield optimization. Purification typically involves recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., methoxyphenyl protons at δ ~3.8 ppm, pyridinyl protons at δ ~8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key structural features influencing the compound’s reactivity and stability?

- Methodology : The 1,3,4-oxadiazole ring contributes to thermal stability, while the pyridinyl group enhances π-π stacking interactions. The thioacetamide linker is susceptible to hydrolysis under acidic/basic conditions, necessitating pH-neutral storage. Stability studies using TGA/DSC and accelerated degradation tests (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Analog Synthesis : Introduce substituents at the pyridinyl (e.g., electron-withdrawing groups) or methoxyphenyl (e.g., halogens) positions to assess activity changes.

- Biological Assays : Test analogs against target enzymes (e.g., lipoxygenase, acetylcholinesterase) using enzyme inhibition assays. For example, IC₅₀ values for oxadiazole derivatives can be determined via spectrophotometric methods .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins, guiding rational design .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, substrate concentration) across studies.

- Control Compounds : Use established inhibitors (e.g., indomethacin for COX-2) as benchmarks.

- Meta-Analysis : Compare data from multiple sources (e.g., PubChem, peer-reviewed journals) to identify outliers. Discrepancies may arise from impurities or assay interference; re-testing with rigorously purified samples is advised .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodology :

- Catalyst Optimization : Replace K₂CO₃ with polymer-supported bases for easier separation.

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Cellular Assays : Perform cytotoxicity (MTT assay) and apoptosis (Annexin V staining) studies in relevant cell lines.

- Western Blotting : Quantify protein expression levels (e.g., caspases for apoptosis pathways).

- Pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS in rodent plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.